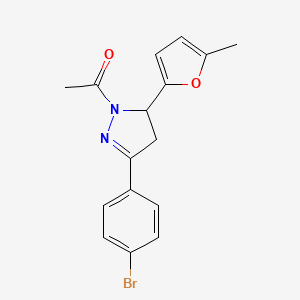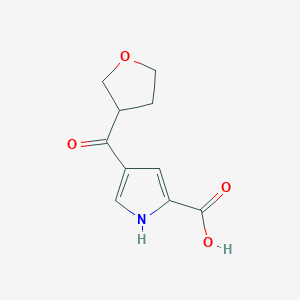
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrole carboxylic acids and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
The novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, synthesized from a one-pot condensation involving carboxylic acids similar to 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, have been investigated. The structural confirmation of these compounds was achieved through various methods, and their biological activity was predicted using the PASS prediction tool, indicating potential applications in drug discovery and bioactive compound synthesis Kharchenko, Detistov, & Orlov, 2008.
Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles
Research on the synthesis of 3-hydroxypyrroles, which share structural similarities with 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, has provided insights into the tautomerism of such compounds. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates and the study of their spectral properties to understand the factors influencing tautomerism, which is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979.
Chiral Precursor in Poly(malic acid) Derivatives
The preparation of racemic and optically active 4-carboxy-2-oxetanones, starting from compounds like 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, highlights its application as a new chiral precursor. This has implications in the synthesis of functionalized racemic or optically active poly(malic acid) derivatives, which are significant in the development of reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs Leboucher-Durand, Langlois, & Guérin, 1996.
Coordination Polymers and Photophysical Properties
The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, under different conditions, has been studied to form coordination polymers and discrete carboxylate-bridged metallomacrocycles. This research sheds light on the potential of carboxylic acids in the formation of coordination polymers with unique structures and properties, which can be applicable in material science and catalysis Ghosh, Savitha, & Bharadwaj, 2004.
Propiedades
IUPAC Name |
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(6-1-2-15-5-6)7-3-8(10(13)14)11-4-7/h3-4,6,11H,1-2,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPYUWKSQWLSKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

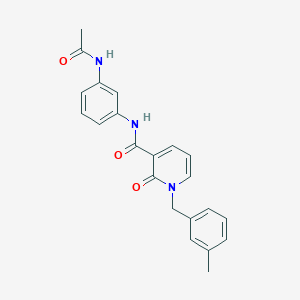
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B2387291.png)

![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2387294.png)
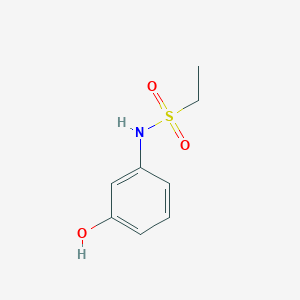
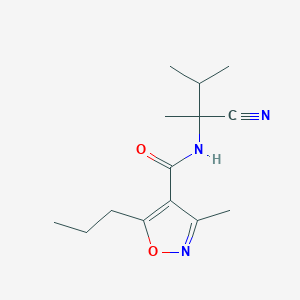

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2387300.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
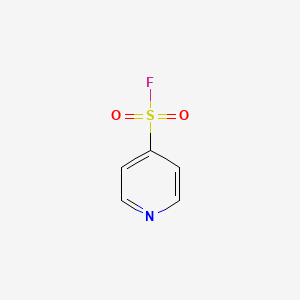
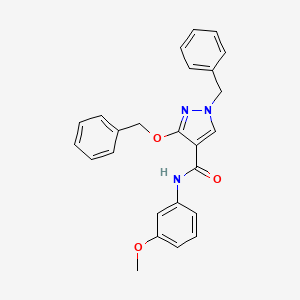
![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)
